molecular formula C9H10BrNO2S B079471 n-Allyl-4-bromobenzenesulfonamide CAS No. 830-41-1

n-Allyl-4-bromobenzenesulfonamide

Cat. No. B079471
CAS RN: 830-41-1
M. Wt: 276.15 g/mol
InChI Key: ZJJKFCZKLGCVNS-UHFFFAOYSA-N
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Description

N-Allyl-4-bromobenzenesulfonamide is a chemical compound with the linear formula C9H10BrNO2S . It has a molecular weight of 276.154 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine followed by benzylation. Similarly, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which was then reacted with different electrophiles. These methods could potentially be adapted for the synthesis of n-Allyl-4-bromobenzenesulfonamide.


Molecular Structure Analysis

The molecular structure of n-Allyl-4-bromobenzenesulfonamide can be analyzed using various spectroscopic techniques and crystallographic analysis . For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and specific cell parameters . Additionally, the molecular geometry and vibrational wavenumbers of related compounds have been studied using experimental techniques like FT-IR, Raman, and NMR, as well as computational methods such as density functional theory (DFT) .


Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. For example, N, N-Dibromobenzenesulfonamide (DBBS) was shown to add to asymmetric alkenes and α, β-unsaturated carboxylic acid esters following Markownikoff’s rule, indicating the reactivity of the sulfonamide group in electrophilic addition reactions. This suggests that n-Allyl-4-bromobenzenesulfonamide may also undergo similar addition reactions with olefins.


Physical And Chemical Properties Analysis

N-Allyl-4-bromobenzenesulfonamide has a molecular weight of 276.154 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For comprehensive data, experimental determination or computational prediction methods may be required.

Scientific Research Applications

  • Synthesis of 4-Substituted Benzosultams : A study by Feuillastre, Pelotier, and Piva (2013) demonstrated the functionalization of N-Alkyl-N-allyl-2-bromobenzenesulfonamides through selective E-cross-metathesis with various alkenes, followed by radical cyclization. This process facilitated the production of 4-substituted benzosultams in moderate-to-good yields (Feuillastre, Pelotier, & Piva, 2013).

  • Design of Oxidation Catalysts : Işci, Caner, et al. (2014) utilized 4-tert-Butylbenzenesulfonamide as a substituent in Fe(ii) phthalocyanine, focusing on factors crucial for catalyst design such as solubility and stability. The study highlighted the stability of this phthalocyanine under oxidative conditions and its application in olefin oxidation (Işci, Caner, et al., 2014).

  • Synthesis via Cyclodextrin Mediated N-alkylation : Fischer, Millan, and Ritter (2013) described the N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent reactions. This research involved aqueous solution processes and cyclodextrin as a phase transfer catalyst (Fischer, Millan, & Ritter, 2013).

  • Crystallographic Characterization : Stenfors and Ngassa (2020) conducted crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, revealing its orthorhombic space group and molecular interactions through single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).

  • Photophysical Properties of New Dyes : A 2019 study investigated the preparation and properties of compounds containing benzenesulfonamide and 1,8-naphthalimide, demonstrating their use in dye synthesis (M. -, M. -, H. ., A. -, & S. -, 2019).

  • Superelectrophilic Activation in Superacid : Liu, Martin-Mingot, et al. (2010) explored the synthesis of benzofused sultams and fluorinated sulfonamides starting from N-allylic sulfonamides in superacid HF/SbF(5), highlighting the significant effect of superacid composition on reaction selectivity (Liu, Martin-Mingot, et al., 2010).

Safety And Hazards

Sigma-Aldrich provides n-Allyl-4-bromobenzenesulfonamide to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-bromo-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKFCZKLGCVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003052
Record name 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Allyl-4-bromobenzenesulfonamide

CAS RN

830-41-1
Record name 4-Bromo-N-2-propen-1-ylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-allyl-p-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzenesulfonamide (6.80 g 26.6 mmol) in dichloromethane (50 mL) was added allylamine (5.0 mL, 66.5 mmol) at 0° C. The clear, colorless solution was stirred at room temperature for 1 h. The reaction mixture was poured into ether (100 mL) and washed with 10% aq HCl (50 mL), water (2×50 mL), and saturated aq NaHC03 (50 mL). The organic phase was dried (MgS04) and concentrated. The residue crystallized upon treatment with hexane to provide 7.03 g (96% yield) of the desired product as fine, white crystals. Mp: 63-65° C. (lit. 64-65° C. See Keasling, H. H.; Schumann, E. L.; Veldkamp, W. J. Med. Chem. 1965, 8, 548). 1H NMR (400 MHz, CDCl3): δ 7.77-7.72 (m, 2H), 7.69-7.64 (m, 2H), 5.71 (ddt, J=17.1, 10.2, 6.0 Hz, 1H), 5.18 (dq, J=17.1, 1.5 Hz, 1H), 5.12 (dq, J=10.2, 1.5 Hz, 1H), 4.67 (t, J=6.0 Hz, 1H), 3.61 (tt, J=6.0, 1.5 Hz, 2H). 13C NMR (100 MHz, CDC13): δ 139.0, 132.6, 132.4, 128.6, 127.6, 118.0, 45.7.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Yoneyama, N Ichizen, M Konnai… - Agricultural and …, 1985 - academic.oup.com
… To a solution of 2.76 g (10 mmol) of N-allyl-4-bromobenzenesulfonamide in 50ml of DMF, 0.6g of NaH was added at OC. The mixture was stirred for 30min, and 1.77g (10mmol) of …
Number of citations: 8 academic.oup.com
X Li, J Pennington, JF Stobaugh, C Schöneich - Analytical biochemistry, 2008 - Elsevier
… To a stirred solution of N-allyl-4-bromobenzenesulfonamide 2 (11.0 g, 40 mol) in 100 ml of a dry mixture of THF and toluene (4:1, v/v) in a dry ice–acetone bath, triisopropyl borate (48 ml…
Number of citations: 73 www.sciencedirect.com
K Kishor, RC Arora, SS Parmar - Journal of Medicinal Chemistry, 1965 - ACS Publications
In a series of ring-substituted benzylamines synthesized with regard to all possible electron distribution in the benzene ring by induction and resonance, Zeller2 reported that ro-…
Number of citations: 7 pubs.acs.org
HH Keasling, EL Schumann… - Journal of Medicinal …, 1965 - ACS Publications
… N-Allyl-4-bromobenzenesulfonamide (XXIII). A mixture of 11.4 g. (0.2 mole) ofallylamine and25.6 g. …
Number of citations: 21 pubs.acs.org

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